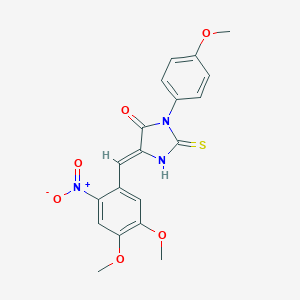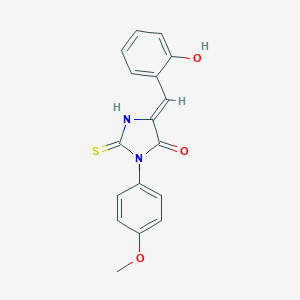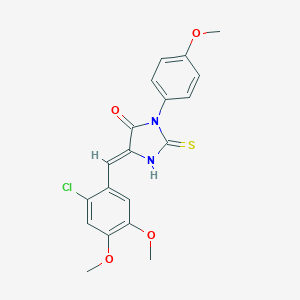![molecular formula C16H14ClN3OS B307057 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B307057.png)
5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one, commonly known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). It was first synthesized by Pfizer in 2001 and has since been extensively studied for its potential therapeutic applications in various autoimmune diseases.
Mécanisme D'action
CP-690,550 selectively inhibits 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one, a tyrosine kinase that is primarily expressed in immune cells. This compound is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting this compound, CP-690,550 prevents the activation of these cytokines and subsequently reduces the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and immune cell activation in various animal models of autoimmune diseases. In clinical trials, it has been shown to improve the symptoms of rheumatoid arthritis and psoriasis. However, CP-690,550 also has some off-target effects, such as inhibition of JAK2 and TYK2, which may lead to adverse effects such as anemia and thrombocytopenia.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 is a potent and selective inhibitor of 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one, making it a valuable tool for studying the role of this compound in immune cell signaling and autoimmune diseases. However, its off-target effects on JAK2 and TYK2 may complicate the interpretation of experiments. In addition, its use in animal models may not fully reflect its effects in humans, and its potential side effects may limit its clinical applications.
Orientations Futures
Further research is needed to fully understand the potential therapeutic applications of CP-690,550 in autoimmune diseases. One possible direction is to develop more selective 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one inhibitors that do not have off-target effects on JAK2 and TYK2. Another direction is to investigate the long-term effects of this compound inhibition on immune cell function and the risk of infections and malignancies. Overall, CP-690,550 has the potential to be a valuable therapeutic agent for autoimmune diseases, but further research is needed to fully understand its benefits and limitations.
Méthodes De Synthèse
The synthesis of CP-690,550 involves the condensation of 4-chlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of acetic acid and sulfuric acid to form the pyrrole aldehyde intermediate. The intermediate is then reacted with thiosemicarbazide and formaldehyde to form the thiazolidinone ring. The final product is obtained after purification and crystallization.
Applications De Recherche Scientifique
CP-690,550 has been studied extensively for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one-mediated signaling pathways, which play a crucial role in the development and progression of autoimmune diseases.
Propriétés
Formule moléculaire |
C16H14ClN3OS |
|---|---|
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
(5Z)-2-amino-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H14ClN3OS/c1-9-7-11(8-14-15(21)19-16(18)22-14)10(2)20(9)13-5-3-12(17)4-6-13/h3-8H,1-2H3,(H2,18,19,21)/b14-8- |
Clé InChI |
FNNVCBHKGRWGBD-ZSOIEALJSA-N |
SMILES isomérique |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C\3/C(=O)N=C(S3)N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)N=C(S3)N |
SMILES canonique |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)N=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2E,5Z)-5-(3-hydroxy-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306976.png)

![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)
![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)

![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)


![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)